

# Technical Guide: 2-Chloro-1,3-propanediol-d5 Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Chloro-1,3-propanediol-d5

Cat. No.: B565431

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This technical guide provides a comprehensive overview of the data and methodologies typically found in a Certificate of Analysis (CoA) for **2-Chloro-1,3-propanediol-d5**. This deuterated internal standard is critical for the accurate quantification of 2-chloro-1,3-propanediol (2-MCPD) and its isomers in various matrices, including food products, environmental samples, and biological specimens.

## **Quantitative Data Summary**

The following tables summarize the key quantitative specifications for **2-Chloro-1,3-propanediol-d5**, compiled from various supplier technical data sheets.

Table 1: Product Identification and Chemical Properties



Parameter	Specification	
Chemical Name	2-Chloro-1,1,2,3,3-pentadeuteriopropane-1,3-diol	
Synonyms	2-MCPD-d5	
CAS Number	1216764-05-4[1][2]	
Unlabelled CAS Number	497-04-1[1][2]	
Molecular Formula	C <sub>3</sub> <sup>2</sup> H <sub>5</sub> H <sub>2</sub> ClO <sub>2</sub>	
Molecular Weight	115.57 g/mol [2]	

Table 2: Purity and Isotopic Enrichment

Parameter	Specification	Method
Chemical Purity	>95%	Gas Chromatography (GC)[2]
Isotopic Purity (Deuterium Enrichment)	≥98 atom % D	Mass Spectrometry
Physical Form	Neat	-
Storage Temperature	-20°C[2]	-

### **Experimental Protocols**

Detailed methodologies are crucial for understanding the quality and reliability of the analytical standard. The following sections describe typical experimental protocols used to certify **2-Chloro-1,3-propanediol-d5**.

## Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

GC-MS is a primary technique for assessing the chemical purity of **2-Chloro-1,3-propanediol-d5** and confirming its identity. As this compound is often used as an internal standard for the analysis of 2-MCPD and 3-MCPD, the analytical method is well-established.



#### Methodology:

- Sample Preparation and Derivatization:
  - An aliquot of 2-Chloro-1,3-propanediol-d5 is accurately weighed and dissolved in a suitable solvent, such as isopropyl alcohol (IPA) or ethyl acetate.
  - To improve chromatographic performance and sensitivity, the diol is derivatized. A
    common derivatizing agent is phenylboronic acid (PBA), which reacts with the 1,3-diol to
    form a stable cyclic ester.[3]
  - The reaction mixture is typically heated to ensure complete derivatization.
- GC-MS Instrumentation and Conditions:
  - Gas Chromatograph: Agilent 7890B GC or equivalent.
  - Mass Spectrometer: Agilent 5977A MSD or equivalent.
  - Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 μm film thickness.
  - Oven Temperature Program:
    - Initial temperature: 60°C, hold for 2 minutes.
    - Ramp: 10°C/min to 280°C.
    - Hold: 5 minutes at 280°C.
  - Injector Temperature: 250°C.
  - Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: m/z 40-450.
  - Data Acquisition: Full scan and Selected Ion Monitoring (SIM) modes.



#### Data Analysis:

- The purity is determined by calculating the peak area percentage of the derivatized 2-Chloro-1,3-propanediol-d5 relative to the total peak area of all components in the chromatogram.
- The mass spectrum is compared to a reference spectrum to confirm the identity of the compound. Key fragments for the PBA derivative of 2-Chloro-1,3-propanediol-d5 are monitored.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are used to confirm the chemical structure and the positions of deuterium labeling.

#### Methodology:

- Sample Preparation:
  - Approximately 5-10 mg of 2-Chloro-1,3-propanediol-d5 is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6) or chloroform-d (CDCl3).
  - A small amount of tetramethylsilane (TMS) may be added as an internal standard.
- NMR Instrumentation and Parameters:
  - Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
  - ¹H NMR:
    - Pulse Program: zg30
    - Number of Scans: 16
    - Relaxation Delay: 1.0 s
  - 13C NMR:







Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

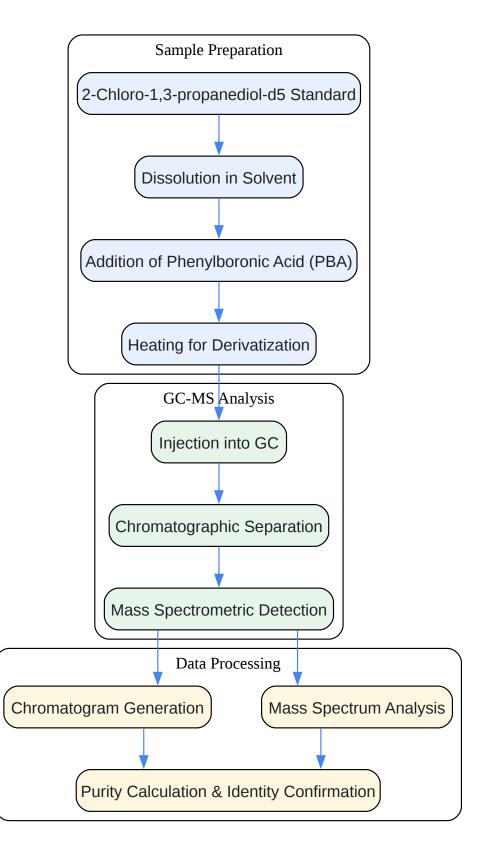
#### Data Analysis:

- The ¹H NMR spectrum is expected to show a significant reduction in the signals corresponding to the protons at the deuterated positions. Residual proton signals can be used to confirm the isotopic enrichment.
- The <sup>13</sup>C NMR spectrum will show signals for the carbon atoms, and the coupling patterns with deuterium can further confirm the labeling pattern.

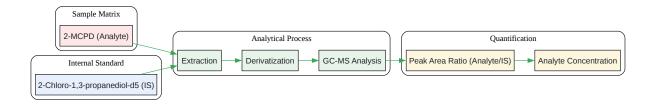
## **Mandatory Visualizations**

The following diagrams illustrate key workflows and relationships relevant to the analysis and use of **2-Chloro-1,3-propanediol-d5**.









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#### References

- 1. 2-Chloro-1,3-propanediol-d5 | LGC Standards [lgcstandards.com]
- 2. 2-Chloro-1,3-propanediol-d5 (Major) | LGC Standards [lgcstandards.com]
- 3. Determination of 2-Chloro-1,3-propanediol (2-mcpd) and 3-Chloro-1,2-propanediol (3-MCPD) in emissions by gas chromatography-mass spectrometry (GC-MS) | CORESTA [coresta.org]
- To cite this document: BenchChem. [Technical Guide: 2-Chloro-1,3-propanediol-d5
   Certificate of Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b565431#2-chloro-1-3-propanediol-d5-certificate-of-analysis]

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